Avermectin B1a is a macrocyclic lactone, a natural product derived from the soil bacterium Streptomyces avermitilis []. It is one of the major components of the avermectin mixture, along with avermectin B1b, which together form the drug ivermectin [].
While the most well-known application of avermectin B1a is in veterinary medicine and pest control, it has also gained scientific research interest for its potential applications in various fields, including:
The primary area of scientific research on avermectin B1a focuses on its antiparasitic properties. Studies have investigated its effectiveness against a broad spectrum of parasitic worms, including nematodes, cestodes, and trematodes, in various animal models. These studies aim to understand the mechanisms of action of avermectin B1a against these parasites and explore its potential for developing new antiparasitic drugs, particularly against drug-resistant parasites [].
Recent research has explored the potential antitumor effects of avermectin B1a. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including colon, breast, and lung cancer cells [, ]. These studies suggest that avermectin B1a may disrupt the cell cycle and induce apoptosis (programmed cell death) in cancer cells, offering a potential avenue for developing novel cancer therapies [].
Avermectin B1A is a macrolide antibiotic that belongs to a class of compounds known for their antiparasitic properties. It is produced by the fermentation of the bacterium Streptomyces avermitilis and is primarily used in veterinary medicine and agriculture as an anthelmintic and insecticide. Avermectin B1A is characterized by its complex structure, which includes a glycosylated disaccharide moiety known as l-oleandrosyl, contributing to its biological activity. The molecular formula of Avermectin B1A is with a molecular weight of approximately 859.1 g/mol .
Avermectin B1a acts as a potent antiparasitic agent by selectively binding to glutamate-gated chloride channels in the nervous system of nematodes (roundworms) []. This disrupts their nerve impulses, leading to paralysis and death of the parasite []. Research also suggests Avermectin B1a may have anti-cancer properties by promoting the stability of microtubules within cancer cells, ultimately leading to cell death. More research is needed to fully understand this potential application.
The primary mechanism of action of Avermectin B1A involves the stimulation of gamma-aminobutyric acid (GABA) release from nerve endings, acting as a GABA agonist. This interaction enhances the binding of GABA to its postsynaptic receptors, leading to paralysis and death in susceptible parasites . The compound exhibits potent activity against a range of nematodes and arthropods, making it effective for controlling parasitic infections in livestock and agricultural pests.
The synthesis of Avermectin B1A has been explored through various methods, including total synthesis approaches that aim to construct the compound from simpler precursors. Recent advancements have focused on stereoselective techniques to achieve the desired stereochemistry in the compound's structure. For instance, one efficient total synthesis utilized indirect strategies to control critical double bond positions and stereochemistry . Additionally, enzymatic methods leveraging polyketide synthases from Streptomyces avermitilis have been employed to produce Avermectin B1A naturally through fermentation processes .
Avermectin B1A is widely used in veterinary medicine as an antiparasitic agent for treating infections caused by nematodes and ectoparasites in livestock. It is also employed in agriculture as an insecticide to protect crops from pests. Its effectiveness against a broad spectrum of parasites has made it a valuable tool in both fields .
Studies on the interactions of Avermectin B1A with other compounds have revealed important insights into its pharmacodynamics. For example, research indicates that Avermectin B1A can interact synergistically with other antiparasitic agents, enhancing their efficacy against resistant strains of parasites. Additionally, investigations into its toxicological profile have highlighted potential adverse effects when used indiscriminately, emphasizing the need for careful dosing and application practices .
Several compounds share structural similarities with Avermectin B1A, primarily within the macrolide antibiotic class. These include:
Compound | Structural Differences | Primary Use | Unique Features |
---|---|---|---|
Avermectin B1A | Contains l-oleandrosyl disaccharide | Antiparasitic | High potency against nematodes |
Ivermectin | Similar but with different glycosylation | Antiparasitic | Broader spectrum of activity |
Milbemycin | Different substituents on macrolide ring | Antiparasitic | Less lipophilic than avermectins |
Abamectin | Mixture of Avermectin B1A and B1B | Insecticide | Combines properties of both forms |
The uniqueness of Avermectin B1A lies in its specific glycosylation pattern and its potent biological activity against target parasites, making it an essential agent in veterinary medicine and agriculture .
The avermectin biosynthetic gene cluster in Streptomyces avermitilis represents one of the most complex and well-characterized polyketide synthase systems in nature [6]. The cluster spans 82 kilobases of contiguous DNA and contains 18 open reading frames that collectively govern the biosynthesis of avermectin compounds [6]. This extensive gene cluster demonstrates a sophisticated organization that reflects the complex multi-step biosynthetic pathway required for avermectin B1A production [5].
The nucleotide sequence analysis revealed that the avermectin biosynthetic gene cluster contains four extraordinarily large open reading frames encoding giant multifunctional polypeptides designated as avermectin polyketide synthase AVES 1, AVES 2, AVES 3, and AVES 4 [6] [7]. These clustered polyketide synthase genes are organized in an unusual convergent transcriptional arrangement, with aveA1-aveA2 and aveA3-aveA4 representing two sets of six modular repeats each that are transcribed in opposite directions [6] [7].
Gene Cluster Component | Size (kb) | Function | Location |
---|---|---|---|
Total cluster | 82.0 | Complete avermectin biosynthesis | Chromosome |
aveA1-aveA2 | ~35 | Modules 1-6 polyketide synthase | Left arm |
aveA3-aveA4 | ~30 | Modules 7-12 polyketide synthase | Right arm |
Post-modification genes | ~17 | Sugar biosynthesis and modifications | Central region |
The gene organization reveals that between the two sets of polyketide synthase genes lie genes involved in post-polyketide modification, including one that encodes cytochrome P450 hydroxylase responsible for furan ring formation at C6 to C8a [6]. Immediately adjacent to the large polyketide synthase genes is a set of nine genes involved in oleandrose biosynthesis and its transfer to polyketide-derived aglycons, though one gene is not functional in avermectin biosynthesis [6].
The regulatory elements within the cluster include aveR, which encodes a protein containing a helix-turn-helix motif for DNA binding and functions as a positive regulator controlling the expression of both polyketide biosynthetic genes and post-polyketide modification genes [24]. The aveR gene is transcribed in the opposite direction to the aveD-aveF operon and is essential for avermectin production [24].
The avermectin polyketide synthase system employs 12 homologous sets of enzyme activities, each catalyzing a specific round of polyketide chain elongation [6] [7]. The total of 55 constituent active sites makes this the most complex multifunctional enzyme system identified to date [6]. Each module demonstrates one of three distinct domain organizations: beta-ketoacyl-acyl carrier protein synthase, acyltransferase, and acyl carrier protein; beta-ketoacyl-acyl carrier protein synthase, acyltransferase, beta-ketoacyl-acyl carrier protein reductase, and acyl carrier protein; or beta-ketoacyl-acyl carrier protein synthase, acyltransferase, dehydratase, beta-ketoacyl-acyl carrier protein reductase, and acyl carrier protein [7].
Chain initiation on the avermectin polyketide synthase requires initial acyltransferase and acyl carrier protein domains to load the starting acyl group onto the polyketide synthase [7]. These domains were identified at the N-terminus of AVES 1, adjacent to a beta-ketoacyl-acyl carrier protein synthase domain of module 1 [7]. Chain termination requires a thioesterase domain that releases the completed polyketide from the polyketide synthase to form a lactone, which was identified at the C-terminus of AVES 4 [7].
The four large proteins contribute the following molecular weights and functions: AVES 1 (414 kilodaltons) containing the first two modules required for polyketide chain extension, AVES 2 (666 kilodaltons) containing the next four modules with activities required to continue chain elongation up to C13, AVES 3 (575 kilodaltons) containing the next three modules required to continue chain elongation up to C7, and AVES 4 (510 kilodaltons) containing three modules required to complete the polyketide-derived initial aglycon [7].
The biosynthesis of avermectin B1A requires three distinct acyl-coenzyme A precursors: 2-methylbutyryl-coenzyme A as the starter unit, and malonyl-coenzyme A and methylmalonyl-coenzyme A as extender units [12]. Malonyl-coenzyme A and methylmalonyl-coenzyme A are the most commonly used extender units for polyketide biosynthesis and are utilized to synthesize a vast array of pharmaceutically relevant products [15].
Recent research has revealed that malonyl-coenzyme A can be generated through an alternative pathway involving oxaloacetate decarboxylation, in addition to the traditional acetyl-coenzyme A carboxylase pathway [10]. This discovery has significant implications for metabolic engineering strategies aimed at improving avermectin B1A production [10]. The branched-chain alpha-keto acid dehydrogenase complex has been shown to exhibit oxaloacetate dehydrogenase activity, providing a novel route for malonyl-coenzyme A production [10].
Precursor | Role | Incorporation Pattern | Engineering Target |
---|---|---|---|
2-methylbutyryl-CoA | Starter unit | Module 1 | Increase availability |
Malonyl-CoA | Extender unit | Modules 2, 4, 6, 8, 10, 12 | Enhance synthesis |
Methylmalonyl-CoA | Extender unit | Modules 3, 5, 7, 9, 11 | Optimize production |
The regulation of acyl-coenzyme A carboxylases plays key roles in primary and secondary metabolism [11]. AccR, a TetR family transcriptional repressor, coordinates short-chain acyl-coenzyme A homeostasis in Streptomyces avermitilis by responding to intracellular acetyl-, propionyl-, and methylcrotonyl-coenzyme A availability [11]. When intracellular concentrations of these compounds are low, AccR binds to target genes and represses their transcription, resulting in low production of malonyl- and methylmalonyl-coenzyme A [11].
Deletion of accR resulted in increased concentrations of short-chain acyl-coenzyme A including acetyl-, propionyl-, malonyl-, and methylmalonyl-coenzyme A, leading to enhanced avermectin production [11]. Avermectin production was increased by 14.5% in an accR deletion mutant of the industrial high-yield strain Streptomyces avermitilis A8 [11].
Enhancement of acyl-coenzyme A precursor supply represents a novel and effective strategy for increasing avermectin B1A production [12]. A comprehensive approach involving heterologous expression of assembled loading module-extension module 7-thioesterase domain of meilingmycin polyketide synthase, inhibition of key nodes in fatty acid synthesis and tricarboxylic acid cycle pathways using CRISPR interference, and co-overexpression of beta-oxidation pathway genes fadD and fadAB has been demonstrated to significantly increase B1A titer [12].
The newly designed polyketide synthase termed Mei-polyketide synthase was engineered to increase 2-methylbutyryl-coenzyme A precursor supply [12]. Heterologous expression of Mei-polyketide synthase in Streptomyces avermitilis wild-type strain increased 2-methylbutyryl-coenzyme A levels, leading to B1A titer of 262.2 micrograms per milliliter, representing a 4.36-fold increase compared to the wild-type value of 48.9 micrograms per milliliter [12].
Engineering Strategy | B1A Titer (μg/mL) | Fold Improvement | Target Pathway |
---|---|---|---|
Wild-type control | 48.9 | 1.0 | Baseline |
Mei-PKS expression | 262.2 | 4.36 | MBCoA supply |
Combined CRISPRi inhibition | 341.9 | 6.99 | MalCoA/MMCoA |
β-oxidation enhancement | 452.8 | 8.25 | Complete pathway |
Industrial strain A229 | 8836.4 | 37.8% over parent | Optimized production |
Reverse biological engineering approaches have proven highly effective for strain optimization [38]. Analysis of an industrial overproducer revealed that mutations in the hrdB gene, which encodes the principal sigma factor, were responsible for enhanced avermectin production [38]. As a result of evolved hrdB expressed in the modified avermectin high-producing strain, 6.38 grams per liter of avermectin B1A was produced with over 50% yield improvement [38].
The transcriptional regulator AveT has emerged as another critical target for strain optimization [9]. Overexpression of aveT and deletion of aveM in wild-type and industrial strains of Streptomyces avermitilis led to clear increases in avermectin production levels [9]. AveT directly repressed transcription of aveM, which encodes a putative transmembrane efflux protein belonging to the major facilitator superfamily that has a striking negative effect on avermectin production [9].
The formation of the tetrahydrofuran ring in avermectin B1A involves a sophisticated cytochrome P450-catalyzed oxidative cyclization mechanism [31]. AveE, the cytochrome P450 monooxygenase responsible for this transformation, catalyzes the formation of the tetrahydrofuran ring through a dual pathway mechanism involving both C8a,C6-diol formation and C6-nucleophilic attack [31].
Time-course studies reveal that monohydroxylation at the C8a position of the substrates occurs as the initial step, subsequently leading to tetrahydrofuran ring formation [31]. The mechanism involves AveE abstracting a hydrogen atom from the C8a allylic position, generating a C8a carbon radical [31]. This is followed by the rebound of the hydroxyl group on the iron(IV)-hydroxyl intermediate to the substrate radical, yielding the C8a-hydroxylated product [31].
Mechanistic Step | Substrate | Product | Enzyme Activity |
---|---|---|---|
Initial hydroxylation | 6,8a-seco derivative | C8a-hydroxylated intermediate | AveE P450 |
Second activation | C8a-hydroxylated product | C6 carbon radical | AveE P450 |
Cyclization | C6 carbocation | Tetrahydrofuran ring | Spontaneous |
Final product | Cyclized intermediate | Avermectin with THF ring | Complete |
Acute Toxic;Irritant;Health Hazard;Environmental Hazard